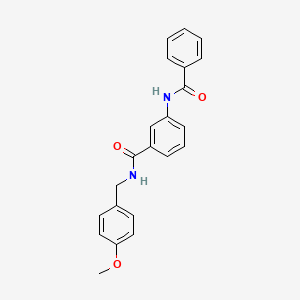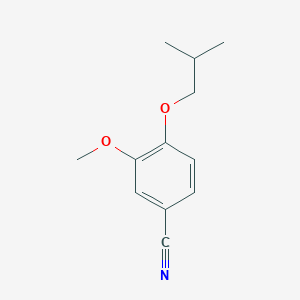![molecular formula C16H10F3IN2O B3533733 6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3533733.png)
6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]-4(3H)-quinazolinone
説明
6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the quinazolinone family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes, such as tyrosine kinases, which are involved in various cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]-4(3H)-quinazolinone can induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth. This compound has also been shown to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
実験室実験の利点と制限
The advantages of using 6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]-4(3H)-quinazolinone in lab experiments include its potent inhibitory activity against specific enzymes, its diverse biological activities, and its potential applications in drug discovery and development. However, its limitations include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]-4(3H)-quinazolinone. These include:
1. Further studies to fully understand its mechanism of action and its potential applications in drug discovery and development.
2. Investigation of its potential as a therapeutic agent for the treatment of cancer, inflammatory, and pain-related disorders.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Exploration of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
5. Investigation of its potential as a diagnostic tool for the detection of specific enzymes involved in various diseases.
科学的研究の応用
6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the development and progression of cancer. This compound has also been studied for its potential anti-inflammatory and analgesic activities.
特性
IUPAC Name |
6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3IN2O/c1-9-21-13-7-6-10(20)8-11(13)15(23)22(9)14-5-3-2-4-12(14)16(17,18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPODTASHYXEMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3533656.png)
![N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B3533667.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3533675.png)
![2-[(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3533678.png)
![dimethyl 4-[2-(2-amino-2-oxoethoxy)-5-bromophenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3533688.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]benzamide](/img/structure/B3533711.png)
![4-[4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B3533718.png)
![4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B3533725.png)


![4-chloro-3-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3533756.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B3533760.png)

![N-{[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3533770.png)